1-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic compound with interesting pharmacological properties. It belongs to a class of compounds known for their potential use in medicinal chemistry due to their complex structures and diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic synthesis. The process may include the formation of the triazole ring through a Huisgen cycloaddition reaction, commonly referred to as the "click chemistry" reaction, between an azide and an alkyne. The 1,2,4-oxadiazole moiety can be introduced via cyclization of acyl hydrazides with nitrile oxides.
Industrial Production Methods: The large-scale synthesis would likely involve optimization of reaction conditions such as solvent choice, temperature, and purification techniques to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions:
Oxidation: : Can be oxidized to form corresponding N-oxides.
Reduction: : Reductive amination to introduce different amine functionalities.
Substitution: : Electrophilic aromatic substitution on the phenyl rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon.
Substitution: : Halogenating agents for aromatic substitution.
Major Products Formed
Oxidized N-oxides
Reduced amine derivatives
Substituted aromatic compounds
Scientific Research Applications
1-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine shows promise in:
Chemistry: : Used as a building block for further chemical synthesis.
Biology: : Potential probe for studying biological systems.
Medicine: : Investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry: : Could serve as a precursor for materials science applications.
Mechanism of Action
The exact mechanism of action depends on the biological target. Generally, it may involve:
Molecular Targets: : Enzymes or receptors with which the compound interacts.
Pathways Involved: : Could modulate pathways like apoptosis in cancer cells, or inhibition of microbial enzymes.
Comparison with Similar Compounds
Comparison: Compared to other compounds with similar structures, 1-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine may exhibit unique binding properties due to its distinct functional groups.
List of Similar Compounds
1-(3-chlorophenyl)-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazole
1-(4-fluorophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
These comparisons highlight the specificity and potential advantages in pharmacological applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-10-2-1-3-12(8-10)24-14(19)13(21-23-24)16-20-15(22-25-16)9-4-6-11(18)7-5-9/h1-8H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBNJRCKQPCQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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